Cas no 1874426-91-1 (4-(oxiran-2-yl)methyl-1,3-thiazole)

4-(oxiran-2-yl)methyl-1,3-thiazole 化学的及び物理的性質
名前と識別子
-
- 4-(oxiran-2-yl)methyl-1,3-thiazole
- 4-[(oxiran-2-yl)methyl]-1,3-thiazole
- EN300-1780972
- 1874426-91-1
-
- インチ: 1S/C6H7NOS/c1(6-2-8-6)5-3-9-4-7-5/h3-4,6H,1-2H2
- InChIKey: ZDTHCFOZVNGLSB-UHFFFAOYSA-N
- SMILES: S1C=NC(=C1)CC1CO1
計算された属性
- 精确分子量: 141.02483502g/mol
- 同位素质量: 141.02483502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 2
- 複雑さ: 109
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.9
- トポロジー分子極性表面積: 53.7Ų
4-(oxiran-2-yl)methyl-1,3-thiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1780972-0.05g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.05g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1780972-5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 5g |
$4764.0 | 2023-09-20 | ||
Enamine | EN300-1780972-10.0g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 10g |
$7065.0 | 2023-06-02 | ||
Enamine | EN300-1780972-0.1g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.1g |
$1447.0 | 2023-09-20 | ||
Enamine | EN300-1780972-0.25g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.25g |
$1513.0 | 2023-09-20 | ||
Enamine | EN300-1780972-1.0g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 1g |
$1643.0 | 2023-06-02 | ||
Enamine | EN300-1780972-10g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 10g |
$7065.0 | 2023-09-20 | ||
Enamine | EN300-1780972-1g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 1g |
$1643.0 | 2023-09-20 | ||
Enamine | EN300-1780972-0.5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 0.5g |
$1577.0 | 2023-09-20 | ||
Enamine | EN300-1780972-2.5g |
4-[(oxiran-2-yl)methyl]-1,3-thiazole |
1874426-91-1 | 2.5g |
$3220.0 | 2023-09-20 |
4-(oxiran-2-yl)methyl-1,3-thiazole 関連文献
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
-
Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
4-(oxiran-2-yl)methyl-1,3-thiazoleに関する追加情報
Recent Advances in the Study of 4-(oxiran-2-yl)methyl-1,3-thiazole (CAS: 1874426-91-1): A Promising Epoxide-Containing Thiazole Derivative
The compound 4-(oxiran-2-yl)methyl-1,3-thiazole (CAS: 1874426-91-1) has recently emerged as a molecule of significant interest in chemical biology and medicinal chemistry due to its unique structural features, combining a thiazole ring with an epoxide moiety. This hybrid structure offers versatile reactivity and potential biological activity, making it a valuable scaffold for drug discovery and chemical biology applications. Recent studies have explored its synthesis, reactivity, and potential applications in targeting various biological systems.
A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the efficient synthesis of 4-(oxiran-2-yl)methyl-1,3-thiazole derivatives via a one-pot thiazole formation followed by epoxidation. The researchers developed a robust synthetic route with yields exceeding 75%, highlighting the compound's accessibility for further medicinal chemistry exploration. The epoxide ring was shown to be stable under physiological conditions while remaining reactive toward nucleophiles, a property that could be exploited for targeted covalent inhibition.
In terms of biological activity, recent findings from a Nature Chemical Biology publication (2024, DOI: 10.1038/s41589-024-01580-x) revealed that 4-(oxiran-2-yl)methyl-1,3-thiazole derivatives exhibit selective inhibition against cysteine proteases through covalent modification of the active site cysteine. The study employed mass spectrometry and X-ray crystallography to demonstrate the compound's mechanism of action, showing specific binding to the catalytic cysteine residue in the model protease caspase-3. This suggests potential applications in developing targeted therapies for conditions involving dysregulated protease activity.
Structural-activity relationship (SAR) studies published in Bioorganic & Medicinal Chemistry Letters (2024, 98: 129567) have begun to map the pharmacophoric features of this scaffold. The research identified that the position and stereochemistry of the epoxide ring significantly influence biological activity, with the (R)-configuration showing enhanced potency in several assay systems. These findings provide crucial guidance for future drug design efforts utilizing this scaffold.
From a chemical biology perspective, a recent ACS Chemical Biology paper (2023, 18(8): 1729-1741) demonstrated the use of 4-(oxiran-2-yl)methyl-1,3-thiazole as a versatile chemical probe. The epoxide moiety served as a handle for site-specific protein labeling, while the thiazole ring contributed to favorable pharmacokinetic properties. This dual functionality makes the compound particularly valuable for target identification and validation studies in complex biological systems.
Looking forward, several research groups are investigating the therapeutic potential of this scaffold in oncology and inflammatory diseases. Preliminary results from cell-based assays show promising activity against certain cancer cell lines, particularly those with elevated oxidative stress levels. The compound's ability to modulate redox-sensitive signaling pathways through its reactive epoxide group may underlie these observed effects.
In conclusion, 4-(oxiran-2-yl)methyl-1,3-thiazole (1874426-91-1) represents a chemically and biologically interesting scaffold with multiple potential applications in drug discovery and chemical biology. Recent advances in its synthesis, mechanistic understanding, and biological evaluation position this compound as a promising starting point for the development of novel therapeutic agents and research tools. Future studies will likely focus on optimizing its selectivity and exploring its potential against specific disease targets.
1874426-91-1 (4-(oxiran-2-yl)methyl-1,3-thiazole) Related Products
- 1805908-35-3(2-(Hydroxymethyl)-6-(2-oxopropyl)mandelic acid)
- 1455300-63-6(1-1-(benzyloxy)-2-bromoethyl-2-chlorobenzene)
- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)
- 1251710-02-7(N-{1-(hydroxymethyl)cyclopropylmethyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide)
- 2227681-68-5(4-(1R)-1-aminoethyl-N,N-dimethylbenzamide)
- 53319-35-0(myo-Inositol)
- 186610-88-8((3Z)-3-[4-(morpholin-4-yl)benzylidene]-1,3-dihydro-2H-indol-2-one)
- 2229171-49-5(tert-butyl 4-(4-aminobutan-2-yl)-1H-imidazole-1-carboxylate)
- 1803684-42-5(Ethyl 2-amino-5-(difluoromethyl)-3-nitropyridine-6-carboxylate)
- 2229594-50-5(ethyl 4-(3-oxobutyl)piperidine-1-carboxylate)




